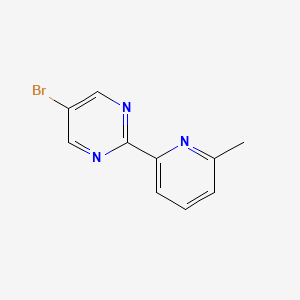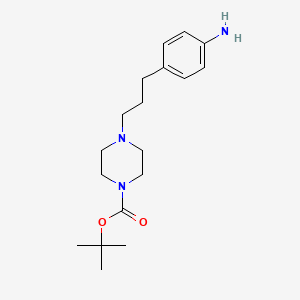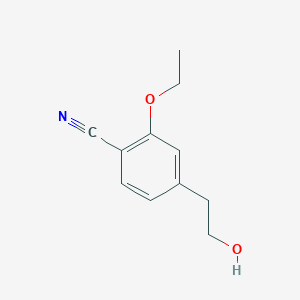
2-Ethoxy-4-(2-hydroxyethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-(2-hydroxyethyl)benzonitrile is an organic compound with the chemical formula C11H13NO2. It is a derivative of benzonitrile, characterized by the presence of an ethoxy group and a hydroxyethyl group attached to the benzene ring. This compound is a solid at room temperature and is used in various chemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form 4-ethoxybenzaldoxime, which is then dehydrated to produce 4-ethoxybenzonitrile. The nitrile group is then further functionalized to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in achieving efficient production. Green chemistry approaches, such as the use of ionic liquids, are also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-Ethoxy-4-(2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Ethoxy-4-(2-carboxyethyl)benzonitrile.
Reduction: 2-Ethoxy-4-(2-aminoethyl)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
2-Ethoxy-4-(2-hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, altering the compound’s reactivity and interactions. These interactions can affect cellular pathways and processes, making the compound of interest in medicinal chemistry .
類似化合物との比較
Similar Compounds
4-(2-Hydroxyethyl)benzonitrile: Lacks the ethoxy group, making it less hydrophobic.
2-Ethoxybenzonitrile: Lacks the hydroxyethyl group, reducing its ability to form hydrogen bonds.
4-Ethoxybenzonitrile: Similar structure but without the hydroxyethyl group.
Uniqueness
2-Ethoxy-4-(2-hydroxyethyl)benzonitrile is unique due to the presence of both the ethoxy and hydroxyethyl groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity and interactions, making it valuable in various applications .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-ethoxy-4-(2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11-7-9(5-6-13)3-4-10(11)8-12/h3-4,7,13H,2,5-6H2,1H3 |
InChIキー |
PZBKIELFZYRNHV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CCO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




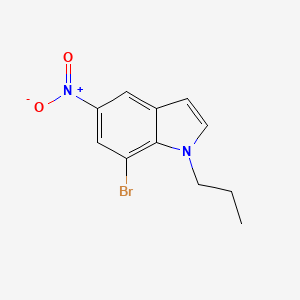
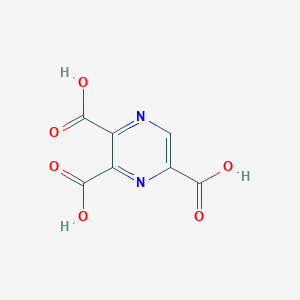
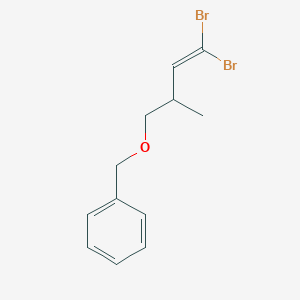

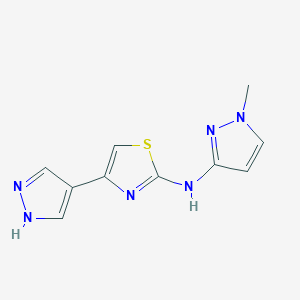
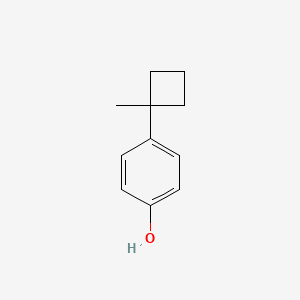
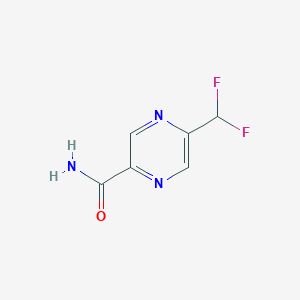
![[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B13880831.png)
